molecular formula C21H27N3O3 B2977979 1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one CAS No. 691398-51-3

1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one

Cat. No.: B2977979
CAS No.: 691398-51-3
M. Wt: 369.465
InChI Key: RWNLJHDVRNBWFB-UHFFFAOYSA-N
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Description

1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Scientific Research Applications

Aryl Piperazine and Pyrrolidine as Antimalarial Agents

A study focused on synthesizing piperazine and pyrrolidine derivatives to evaluate their capacity to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The research highlighted the importance of specific structural features, such as a hydroxyl group and a propane chain, for antiplasmodial activity. One compound demonstrated significant activity against P. falciparum compared to its effects on tumorogenic and non-tumorogenic cells, suggesting potential for antimalarial therapies (Mendoza et al., 2011).

Synthesis, Antiarrhythmic, and Antihypertensive Effects

Another study investigated the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, examining their electrocardiographic, antiarrhythmic, and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed significant antiarrhythmic and antihypertensive effects, linked to their alpha-adrenolytic properties. This suggests the utility of these derivatives in developing treatments for arrhythmia and hypertension (Malawska et al., 2002).

Enantiomers Synthesis for Asymmetric Applications

Research into the asymmetric synthesis of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one through hydrolytic kinetic resolution (HKR) has shown effective methods for obtaining high enantiomeric purity. This work underscores the potential for creating aminoalcohols with specific chiral properties, valuable in various pharmaceutical applications (Kulig et al., 2007).

G Protein-Biased Dopaminergics Discovery

A study introduced the concept of connecting a lipophilic moiety to the arylpiperazine core to enhance binding affinity and functional properties for dopamine receptors. Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists with a preference for G protein activation over β-arrestin recruitment. This discovery opens avenues for designing novel therapeutics with potential antipsychotic activity (Möller et al., 2017).

Antiinflammatory Activity of Ibuprofen Analogs

Research synthesizing N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds demonstrated potent antiinflammatory activity. This study suggests the therapeutic potential of these compounds in treating inflammation, contributing to the development of new antiinflammatory drugs (Rajasekaran et al., 1999).

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-20(26)17-6-8-19(9-7-17)27-16-18(25)15-23-11-13-24(14-12-23)21-5-3-4-10-22-21/h3-10,18,25H,2,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNLJHDVRNBWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.